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Introduction
Next-Generation Sequencing (NGS) has revolutionized genomics research, enabling rapid and

cost-effective sequencing of DNA and RNA. A key technology underpinning many NGS

platforms is sequencing-by-synthesis (SBS), which relies on the stepwise incorporation of

nucleotides that temporarily halt DNA synthesis. These specially modified nucleotides are

known as reversible terminators. This document provides detailed application notes and

protocols for the use of 3'-amino-CTP (3'-NH2-CTP) as a reversible terminator in NGS library

preparation.

The 3'-amino group (NH2) on the deoxyribose sugar of the CTP molecule acts as a "3'-O-

blocked" reversible terminator.[1][2] This modification prevents the DNA polymerase from

adding the next nucleotide, effectively pausing the reaction.[1][2] Following the identification of

the incorporated base, the 3'-amino group can be chemically cleaved, regenerating a standard

3'-hydroxyl group (OH) and allowing the next synthesis cycle to proceed.[2] This cyclical

process of incorporation, detection, and cleavage is the foundation of SBS.

The use of a small, chemically cleavable group like the 3'-amino moiety offers advantages in

terms of polymerase acceptance and efficient cleavage, contributing to the overall accuracy

and read length of the sequencing run.[2][3]
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Principle of 3'-NH2-CTP in Sequencing-by-Synthesis
The core of the technology lies in the controlled, single-base extension of a DNA strand. The

workflow can be summarized in the following key steps:

Incorporation: A DNA polymerase incorporates a single 3'-NH2-CTP opposite a guanine

base on the template strand. The 3'-amino group prevents further nucleotide addition.[1][2]

Detection: The incorporated nucleotide is identified. In a typical NGS workflow, this would

involve imaging a fluorescent label attached to the nucleotide base.

Cleavage (Deblocking): The 3'-amino group is chemically removed to restore a 3'-OH group.

[2]

Cycle Repetition: The process is repeated with the addition of the next nucleotide, allowing

for the sequential determination of the DNA sequence.

This method allows for massively parallel sequencing, where millions of DNA fragments are

sequenced simultaneously on a solid support.

Performance Characteristics of 3'-Amino Reversible
Terminators
While direct quantitative comparisons with all commercial reversible terminators are not readily

available in the literature, the characteristics of 3'-amino-dNTPs can be summarized as follows:
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Parameter Description Reference

Terminator Type
3'-O-blocked reversible

terminator
[1]

Blocking Group 3'-amino group (-NH2) [2]

Incorporating Enzyme

Engineered DNA polymerases,

such as Therminator DNA

Polymerase, show enhanced

ability to incorporate 3'-

modified nucleotides.

[1][4][5]

Cleavage Chemistry

Cleavage of the 3'-amino

group is typically achieved

using sodium nitrite (NaNO2)

in a mildly acidic buffer. This

reaction converts the amino

group into a hydroxyl group.

[2]

Cleavage Efficiency

The nitrite-based cleavage is

reported to be efficient and

occurs under mild conditions,

which helps to maintain the

integrity of the DNA template.

[2]

Read Length

In systems using 3'-ONH2

reversible terminators, read

lengths of 40-50 bp have been

reported.

[1]

Experimental Protocols
I. Protocol for Single-Base Incorporation of 3'-NH2-CTP
This protocol describes the template-directed incorporation of a single 3'-NH2-CTP using an

engineered DNA polymerase.

Materials:
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Single-stranded DNA template containing a target guanine base

Primer complementary to the 3' end of the template

Therminator™ DNA Polymerase[5]

10X ThermoPol® Reaction Buffer[5]

3'-NH2-CTP solution

Nuclease-free water

Stop solution (e.g., 95% formamide, 20 mM EDTA)

Procedure:

Annealing: In a PCR tube, mix 10 pmol of the DNA template and 15 pmol of the primer in 1X

ThermoPol® Reaction Buffer. Bring the final volume to 18 µL with nuclease-free water. Heat

at 95°C for 2 minutes, then ramp down to 25°C at a rate of 0.1°C/s to anneal the primer to

the template.

Incorporation Reaction:

To the annealed primer-template, add 1 µL of 10 µM 3'-NH2-CTP.

Add 1 µL of Therminator™ DNA Polymerase (e.g., 2 units/µL).

The final reaction volume is 20 µL.

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 75°C

for Therminator™ DNA Polymerase) for 10-15 minutes.[5]

Termination: Stop the reaction by adding an equal volume of stop solution.

Analysis: The single-base extension product can be analyzed by denaturing polyacrylamide

gel electrophoresis (PAGE) to confirm the addition of a single nucleotide.

II. Protocol for Cleavage of the 3'-Amino Group
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This protocol describes the chemical cleavage of the 3'-amino group to regenerate a 3'-OH

group, making the DNA ready for the next incorporation cycle.

Materials:

DNA product from the incorporation step (immobilized on a solid support, e.g., streptavidin

beads if the primer is biotinylated)

Cleavage Buffer: Sodium acetate buffer (e.g., 100 mM, pH 5.5)

Sodium Nitrite (NaNO2) solution (e.g., 1 M, freshly prepared)

Wash Buffer (e.g., TE buffer with 0.1% Tween-20)

Nuclease-free water

Procedure:

Immobilization and Washing: If the DNA is not already immobilized, capture the biotinylated

DNA on streptavidin-coated magnetic beads. Wash the beads twice with Wash Buffer to

remove unincorporated nucleotides and enzyme.

Cleavage Reaction:

Prepare the cleavage solution immediately before use by mixing the sodium nitrite solution

with the cleavage buffer to a final concentration of approximately 700 mM HONO (formed

in situ).[2] For example, add the appropriate volume of 1 M NaNO2 to the sodium acetate

buffer.

Resuspend the beads with the DNA product in the cleavage solution.

Incubation: Incubate at room temperature for 1-5 minutes with gentle agitation.[2] A 1-minute

incubation has been shown to achieve >98% cleavage.[2]

Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads three

times with Wash Buffer to remove the cleavage reagents.
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Resuspension: Resuspend the beads in a buffer suitable for the next round of enzymatic

reaction (e.g., 1X ThermoPol® Reaction Buffer). The DNA is now ready for the next

incorporation step.

NGS Library Preparation Workflow using 3'-NH2-
CTP
This section outlines a conceptual workflow for preparing an NGS library using the principles of

3'-amino reversible termination. This workflow is a multi-step process that converts a DNA

sample into a library of fragments ready for sequencing.

Diagram of the NGS Library Preparation Workflow:

Library Construction

Sequencing by Synthesis
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2. End Repair &

A-tailing 3. Adapter Ligation 4. Library Immobilization
& Bridge PCR

5. Incorporation of
3'-NH2-dNTPs
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Click to download full resolution via product page

Caption: A generalized workflow for NGS library preparation and sequencing using 3'-amino

reversible terminators.

Signaling Pathway and Logical Relationship
Diagrams
Diagram of the Reversible Termination Cycle:
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Caption: The cyclical process of incorporation, termination, imaging, and cleavage in

sequencing-by-synthesis with 3'-amino-dNTPs.

Conclusion
3'-NH2-CTP, as part of the family of 3'-amino-modified nucleotides, serves as an effective

reversible terminator for next-generation sequencing. The small size of the 3'-amino blocking

group allows for efficient incorporation by engineered DNA polymerases, and the mild cleavage
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chemistry helps preserve the integrity of the DNA templates. The protocols and workflows

described in these application notes provide a foundation for researchers to utilize this

technology in their sequencing experiments. Further optimization of reaction conditions may be

necessary depending on the specific application, polymerase, and sequencing platform used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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